molecular formula C9H14N2 B2930035 1-[4-(Aminomethyl)phenyl]ethan-1-amine CAS No. 90565-31-4

1-[4-(Aminomethyl)phenyl]ethan-1-amine

Cat. No.: B2930035
CAS No.: 90565-31-4
M. Wt: 150.225
InChI Key: MEHDHRUTQHJLFN-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHDHRUTQHJLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)phenyl]ethan-1-amine typically involves the reaction of 4-(aminomethyl)benzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-40°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified through techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride is a dihydrochloride salt of an amine compound, characterized by a phenyl group with an aminomethyl substituent attached to an ethanamine backbone. The molecular weight of this compound is approximately 223.14 g/mol. It typically appears as a crystalline solid and is converted into a dihydrochloride salt to improve its water solubility and stability.

Potential Applications

This compound dihydrochloride has potential applications in various fields:

  • Pharmaceuticals It may serve as a building block in drug synthesis.
  • Research and Industrial Contexts These applications highlight its significance in both research and industrial contexts.

Interaction studies are conducted to determine its binding affinity and activity with various biological targets to understand the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with this compound dihydrochloride.
Here are some examples:

Compound NameStructure FeaturesUnique Properties
4-AminobenzylamineSimple primary amineKnown for its role as a building block in drug synthesis
2-(Aminomethyl)phenolHydroxyl group on phenyl ringExhibits antioxidant properties
N,N-DimethylaminopropylamineDimethylated amineUsed in various industrial applications

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Dimethylamino)phenyl]ethan-1-amine: Similar structure but with a dimethylamino group instead of an aminomethyl group.

    1-[4-(Aminomethyl)phenyl]propan-1-amine: Similar structure but with a propanamine moiety instead of ethanamine.

    1-[4-(Aminomethyl)phenyl]butan-1-amine: Similar structure but with a butanamine moiety instead of ethanamine.

Uniqueness

1-[4-(Aminomethyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Biological Activity

1-[4-(Aminomethyl)phenyl]ethan-1-amine, also known as 4-(Aminomethyl)phenethylamine, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

  • Chemical Formula : C9H13N
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 90565-31-4

This compound exists as a crystalline solid and is often handled as a dihydrochloride salt to enhance solubility and stability in aqueous solutions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to modulate neurotransmitter systems, particularly those involving catecholamines and serotonin, which are crucial for mood regulation and cognitive functions.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to specific receptors:

  • Dopamine Receptors : It has shown potential in modulating dopaminergic activity, which may have implications for treating neurological disorders.
  • Serotonin Receptors : The compound's ability to influence serotonin pathways suggests potential antidepressant effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

Activity Description
Antidepressant Effects Modulates serotonin levels, potentially alleviating symptoms of depression.
Neuroprotective Properties May protect against neuronal damage in various neurodegenerative conditions.
Antimicrobial Activity Preliminary studies suggest effectiveness against certain bacterial strains.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antidepressant Efficacy : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive behaviors compared to control groups .
  • Neuroprotection : In vitro studies indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Properties : Research has shown that this compound exhibits antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for new antibiotics .

Comparative Analysis

When comparing this compound with structurally similar compounds, notable differences in biological activity emerge:

Compound Name Structure Features Unique Properties
4-Aminobenzylamine Simple primary amineKnown for its role in drug synthesis
2-(Aminomethyl)phenol Hydroxyl group on phenyl ringExhibits antioxidant properties
N,N-Dimethylaminopropylamine Dimethylated amineUsed in various industrial applications

The unique combination of an aminomethyl group on a phenyl ring along with an ethanamine backbone provides opportunities for targeted modifications that could enhance its pharmacological profile .

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